molecular formula C19H20FN3O3 B2634628 1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203054-03-8

1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2634628
CAS No.: 1203054-03-8
M. Wt: 357.385
InChI Key: CKXAFMYGQGMYFZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxyacetyl group, and a tetrahydroquinoline moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The synthesis begins with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

  • Introduction of the Methoxyacetyl Group: : The next step involves the acylation of the tetrahydroquinoline core with methoxyacetyl chloride in the presence of a base such as triethylamine. This reaction introduces the methoxyacetyl group at the desired position on the tetrahydroquinoline ring.

  • Formation of the Urea Derivative: : The final step is the coupling of the methoxyacetylated tetrahydroquinoline with 4-fluoroaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Povarov reaction and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
  • 1-(4-Bromophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
  • 1-(4-Methylphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Uniqueness

1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-12-18(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXAFMYGQGMYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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